molecular formula C13H9N3O B1207703 3-Nitroso-2-phenylimidazo[1,2-a]pyridine CAS No. 3672-37-5

3-Nitroso-2-phenylimidazo[1,2-a]pyridine

Cat. No. B1207703
CAS RN: 3672-37-5
M. Wt: 223.23 g/mol
InChI Key: HYFJUZQWWMWFQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine involves several steps, including cyclisation reactions of some 3-nitrosoimidazo[1,2-a]-pyridines and -pyrimidines. Deoxygenation with triethyl phosphite leads to open-chain derivatives rather than the expected closed-ring indoles, as confirmed by X-ray crystallographic analysis (Teulade et al., 1983). Further exploration of reactions on 2-chloro-3-nitroimidazo[1,2-a]pyridine expands the structural diversity of C2- and C3-functionalized imidazo[1,2-a]pyridines (Bazin et al., 2013).

Molecular Structure Analysis

X-ray structural investigations reveal the impact of substituents like the nitro group on the geometry and electron density distribution within the molecule. The presence of a nitro group induces significant changes in the electron density, affecting the molecule's reactivity and physical properties (Tafeenko et al., 1996).

Chemical Reactions and Properties

Various chemical reactions involving 3-Nitroso-2-phenylimidazo[1,2-a]pyridine have been explored, including Suzuki–Miyaura cross-coupling reactions, which are facilitated by the nitro group aiding in chlorine displacement. These reactions pave the way for further functionalization of the molecule (Bazin et al., 2013).

Physical Properties Analysis

The physical properties of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine derivatives, such as crystallinity and melting points, can be influenced by the molecular structure and substituents. These properties are crucial for determining the compound's suitability for various applications and for understanding its stability under different conditions (Santaniello et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for further functionalization, are significantly influenced by the presence of nitro and nitroso groups. These functional groups make the compound a versatile intermediate for synthesizing a wide range of derivatives with potential applications in various fields, excluding pharmacological uses (Bazin et al., 2013).

Scientific Research Applications

Cyclisation Reactions

  • Chemical Synthesis : 3-Nitroso-2-phenylimidazo[1,2-a]pyridines are used in cyclisation reactions. For instance, when reacted with triethyl phosphite, these compounds undergo deoxygenation, leading to the production of open-chain derivatives like N-(2-pyridyl)- and N-(2-pyrimidyl)-benzimidoyl cyanides. Such reactions are significant for synthesizing new chemical entities and exploring novel reaction pathways (Teulade et al., 1983).

Structural and Electron Density Studies

  • Crystallographic Analysis : Studies on compounds like 3-Nitroso-2-phenylimidazo[1,2-a]pyridine include X-ray structural investigations. These studies help in understanding the geometry and electron density distribution in the bicyclic unit, which is crucial for designing drugs and materials with specific properties (Tafeenko et al., 1996).

Synthesis of Novel Scaffolds

  • Diversity-Oriented Synthesis : This compound serves as a precursor in the construction of novel backbones like pyrrolo-imidazo[1,2-a]pyridines. These processes contribute to the field of diversity-oriented synthesis (DOS), which aims to create small molecules with diverse structures for potential applications in drug discovery and material science (Zhang et al., 2019).

Electrophilic Substitution Reactions

  • Chemical Reactions and Synthons : A systematic study of electrophilic substitution reactions of 3-nitroso-2-phenylimidazo[1,2-a]pyridine has been conducted, revealing insights into the electronic influence of different substituents during such reactions. This knowledge is vital for the synthesis of complex derivatives and for understanding reaction mechanisms in organic chemistry (Salgado-Zamora et al., 2008).

Antiproliferative Activity

  • Biological Screening : Derivatives of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, when screened for biological activities, have shown potential as antiproliferative agents, particularly against certain cancer cell lines. Such findings underscore the compound's relevance in medicinal chemistry and drug discovery (Fersing et al., 2019).

Corrosion Inhibition

  • Industrial Applications : Research into the inhibitive effect of derivatives like 2-Phenyl-3-nitroso-imidazo[1, 2-a]pyridine on steel corrosion in acidic solutions has shown promising results. Such studies are important for developing new materials and methods for corrosion protection in industrial settings (Bouhrira et al., 2010).

properties

IUPAC Name

3-nitroso-2-phenylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c17-15-13-12(10-6-2-1-3-7-10)14-11-8-4-5-9-16(11)13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFJUZQWWMWFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190184
Record name Imidazo(1,2-a)pyridine, 3-nitroso-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitroso-2-phenylimidazo[1,2-a]pyridine

CAS RN

3672-37-5
Record name 3-Nitroso-2-phenylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3672-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitroso-2-phenylimidazo(1,2-a)pyridine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC369059
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369059
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Record name Imidazo(1,2-a)pyridine, 3-nitroso-2-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-NITROSO-2-PHENYLIMIDAZO(1,2-A)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CGX4QK107
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
DJ Birch, AJ Guildford, MA Tometzki… - The Journal of Organic …, 1982 - ACS Publications
On repetition of the published procedure for thepreparation of 1 a compound with an identical melting point and NMR spectrum was obtained. The IR spectrum of our product, however, …
Number of citations: 13 pubs.acs.org
F El Kalai, C Baydere, N Dege, A Abudunia… - Acta Crystallographica …, 2022 - scripts.iucr.org
The title compound, C22H15N3O4, is built up from a central imidazo[1,2-a]pyridine ring system connected to a nitroso group, a phenyl ring and a 2-oxo-2-phenylethyl acetate group. …
Number of citations: 3 scripts.iucr.org
JC Teulade, R Escale, H Viols, JP Chapat… - Journal of the …, 1983 - pubs.rsc.org
Deoxygenation of 3-nitroso-2-phenylimidazo[1,2-a]-pyridines and -pyrimidines with triethyl phosphite does not lead to the products described in the literature as pyrido- and pyrimido-…
Number of citations: 17 pubs.rsc.org
AG Chaidali, IN Lykakis - Molecules, 2023 - mdpi.com
A facile, green, synthetic protocol of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as …
Number of citations: 1 www.mdpi.com
A Elaatiaoui, Y Rokni, K Mohammed… - J Mater Environ …, 2015 - jmaterenvironsci.com
The new series of Schiff base were synthesized from 7-methyl-2-phenylimidazo [1, 2-a] pyridin-3-amine condensed with different substituted aldehydes (4-Hydroxybenzaldehyde, …
Number of citations: 7 www.jmaterenvironsci.com
VS Kudale, CP Chu, JJ Wang - New Journal of Chemistry, 2022 - pubs.rsc.org
We developed a novel method for selective radical nitrosation of imidazo[1, 2-a]pyridine derivatives using AgNO3 as a NO source. Moreover, one-pot and sequential one-pot strategies …
Number of citations: 0 pubs.rsc.org
K Monir, M Ghosh, S Jana, P Mondal… - Organic & …, 2015 - pubs.rsc.org
A simple and practical method has been developed for the regioselective nitrosylation of imidazopyridines via C(sp2)–H bond functionalization using tert-butyl nitrite under mild reaction …
Number of citations: 56 pubs.rsc.org
R Saddik, A Gaadaoui, M Koudad, A Ousaid… - Der Pharma …, 2014 - academia.edu
A series of chalcones were prepared by reacting various 2-(phenyl) imidazo [1, 2-a] pyridine-3-carbaldehyde with acetophenones in the presence of alcoholic alkali. The structure …
Number of citations: 7 www.academia.edu
A Chaouni‐Benabdallah, C Galtier… - … der Pharmazie: An …, 2001 - Wiley Online Library
Ten 2‐aryl or heteroaryl‐3‐nitrosoimidazo[1,2‐a]pyridine derivatives were synthesised as potential antiretroviral agents. The new compounds were characterized by elemental analysis, …
Number of citations: 24 onlinelibrary.wiley.com
S Hoz - The Journal of Organic Chemistry, 1982 - ACS Publications
C5 (DA**)+ C6 (D2+ A2")(3) phile and the substrate, respectively. DA is the ground state of the reactants, D+ A" is an excited state in which an electron is transferred from the …
Number of citations: 111 pubs.acs.org

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